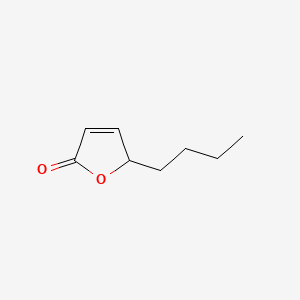![molecular formula C12H11BrN2O2S B14067737 Acetamide, N-[5-bromo-4-(4-methoxyphenyl)-2-thiazolyl]- CAS No. 100953-58-0](/img/structure/B14067737.png)
Acetamide, N-[5-bromo-4-(4-methoxyphenyl)-2-thiazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[5-bromo-4-(4-methoxyphenyl)-2-thiazolyl]-: is a chemical compound with a complex structure that includes a bromine atom, a methoxyphenyl group, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[5-bromo-4-(4-methoxyphenyl)-2-thiazolyl]- typically involves the reaction of 5-bromo-4-(4-methoxyphenyl)-2-thiazolylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the thiazole ring, resulting in different reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated or hydrogenated derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Acetamide, N-[5-bromo-4-(4-methoxyphenyl)-2-thiazolyl]- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel heterocyclic compounds with potential biological activities .
Biology and Medicine: This compound has shown promise in biological and medicinal research. It is investigated for its antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .
Mecanismo De Acción
The mechanism of action of Acetamide, N-[5-bromo-4-(4-methoxyphenyl)-2-thiazolyl]- involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the biosynthesis of bacterial cell walls, leading to cell death. In anticancer research, it interferes with cellular signaling pathways, inhibiting the proliferation of cancer cells .
Comparación Con Compuestos Similares
- Acetamide, N-(4-methoxyphenyl)-2-bromo-
- Acetamide, N-(4-bromophenyl)-
- Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-
Uniqueness: Acetamide, N-[5-bromo-4-(4-methoxyphenyl)-2-thiazolyl]- stands out due to the presence of the thiazole ring, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
100953-58-0 |
|---|---|
Fórmula molecular |
C12H11BrN2O2S |
Peso molecular |
327.20 g/mol |
Nombre IUPAC |
N-[5-bromo-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C12H11BrN2O2S/c1-7(16)14-12-15-10(11(13)18-12)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,14,15,16) |
Clave InChI |
ILKIPHUNBBXYOX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=C(S1)Br)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


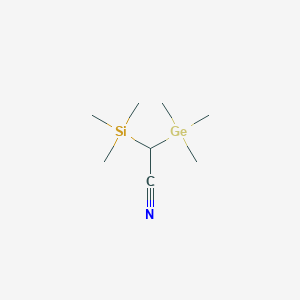
![1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-](/img/structure/B14067659.png)

![[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14067666.png)
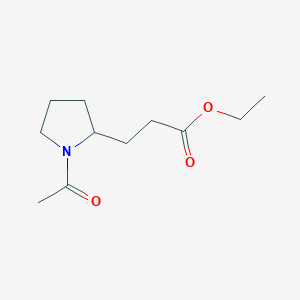

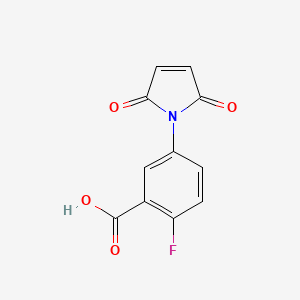
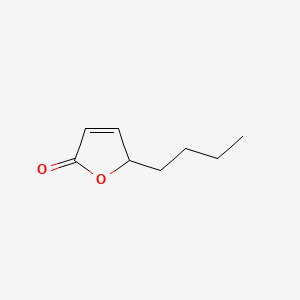


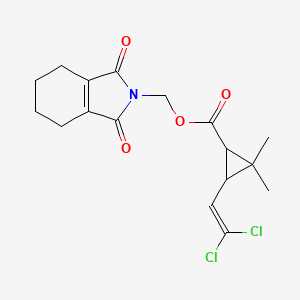
![Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-](/img/structure/B14067706.png)
